molecular formula C24H19Cl2N3O4 B2669051 2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide CAS No. 903343-66-8

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

Cat. No. B2669051
CAS RN: 903343-66-8
M. Wt: 484.33
InChI Key: KVOGDDUAZWKBNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide is a synthetic compound that has been extensively researched in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known as CDDO-Im or RTA-401 and belongs to the class of triterpenoid compounds.

Scientific Research Applications

  • Anticancer, Anti-Tuberculosis, Anti-Inflammatory, and Antibacterial Properties Indolizine derivatives, specifically 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, exhibit significant in vitro activity against tuberculosis, cancer, inflammation, and bacteria. Molecular docking studies have supported their anticancer potential (Mahanthesha, Suresh, & Naik, 2022).

  • Potential Application to Tropical Diseases Isoxazoline indolizine amide compounds, designed for potential application to tropical diseases, demonstrate the versatility of indolizine core structures in addressing significant health issues (Zhang et al., 2014).

  • Applications in Dyeing and Biologically Active Fabrics Novel heterocyclic aryl monoazo organic compounds, including indolizine derivatives, have been synthesized for dyeing polyester fibers. These compounds also exhibit antioxidant, antitumor, and antimicrobial activities, highlighting their potential in creating sterile or biologically active fabrics (Khalifa et al., 2015).

  • One-Pot Domino Reaction Synthesis The one-pot domino reaction method can synthesize 2-acetyl-3-(phenylamino)indolizine-1-carboxamide derivatives, showcasing an efficient approach for producing these compounds without the need for prior activation or modification (Ziyaadini et al., 2011).

  • Antimicrobial Properties Indolizine derivatives have been used in the synthesis of various heterocyclic substances with significant antimicrobial activities against Gram-negative and Gram-positive bacteria, and yeast, demonstrating their potential in developing new antimicrobial agents (Behbehani et al., 2011).

  • Formation of Carboxamides Studies on the formation of carboxamides, involving indolizine-2-carboxylic acids, have implications for chemical synthesis techniques and the creation of various derivatives with potential medicinal applications (Kunishima et al., 2001).

properties

IUPAC Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Cl2N3O4/c1-32-14-7-9-19(33-2)17(12-14)28-24(31)20-18-5-3-4-10-29(18)22(21(20)27)23(30)13-6-8-15(25)16(26)11-13/h3-12H,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVOGDDUAZWKBNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(3,4-dichlorobenzoyl)-N-(2,5-dimethoxyphenyl)indolizine-1-carboxamide

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